molecular formula C6H3BrFNO4S B2699392 4-Bromo-3-nitrobenzene-1-sulfonyl fluoride CAS No. 1934565-71-5

4-Bromo-3-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B2699392
CAS No.: 1934565-71-5
M. Wt: 284.06
InChI Key: OASJNHRLMWDBPA-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3BrFNO4S It is characterized by the presence of bromine, nitro, and sulfonyl fluoride functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-nitrobenzene-1-sulfonyl fluoride typically involves multi-step reactions starting from benzene derivatives. One common route includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-nitrobenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, nitric acid, and sulfuric acid under controlled temperature conditions.

    Nucleophilic Substitution: Reagents such as amines or thiols are used under basic conditions to facilitate the reaction.

Major Products

    Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.

    Nucleophilic Substitution: Major products are sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-Bromo-3-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitrobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity or modification of other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-nitrobenzene-1-sulfonyl fluoride is unique due to the combination of bromine, nitro, and sulfonyl fluoride groups, which impart distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-bromo-3-nitrobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASJNHRLMWDBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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